Lipophilicity-Driven Differentiation Against 4-Methylsulfanyl Thiazole Analog
The target compound's 4-cyclohexyl group imparts calculated lipophilicity far exceeding that of the 4-methylsulfanyl analog. N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide has a molecular weight of 278.4 g/mol with a lower C:heteroatom ratio, indicating reduced hydrophobicity . In contrast, the bulkier cyclohexyl ring significantly elevates the compound's logP, a key parameter for blood-brain barrier penetration and membrane partitioning in anticholinesterase programs. This structural feature directly influences in vitro IC50 values across the thiazole acetamide class, where enhanced lipophilicity often correlates with lower nanomolar potency [1]. Selecting the high-logP cyclohexyl analog provides a distinct physicochemical probe for CNS-targeted libraries.
| Evidence Dimension | Lipophilicity and steric bulk |
|---|---|
| Target Compound Data | Contains 4-cyclohexyl substituent; ca. 17 heavy atom count on substituent |
| Comparator Or Baseline | N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide; MW 278.4 g/mol; C13H14N2OS2 |
| Quantified Difference | >60 Da molecular weight increase attributable to cyclohexyl vs. methylsulfanyl group |
| Conditions | Calculated molecular properties derived from chemical structure |
Why This Matters
The distinct lipophilic character dictates the compound's partitioning into biological membranes, making it non-interchangeable with lower-logP analogs in cell-based assays.
- [1] Sun, J. et al. Design and discovery of Novel Thiazole acetamide derivatives as anticholinesterase agent for possible role in the management of Alzheimer's. Bioorg. Med. Chem. Lett. 2016, 26, 747-750. View Source
